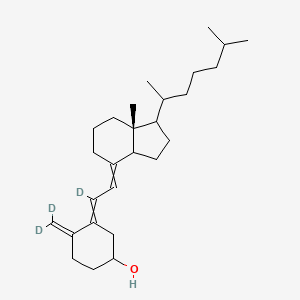
Vitamin D3;Colecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholecalciferol, also known as vitamin D3, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is also found in certain foods and can be taken as a dietary supplement. Cholecalciferol plays a crucial role in maintaining calcium and phosphate balance in the body, which is essential for healthy bone formation and maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholecalciferol is synthesized in the skin from 7-dehydrocholesterol through a photochemical reaction triggered by UVB radiation. This process involves the conversion of 7-dehydrocholesterol to previtamin D3, which then undergoes a thermal isomerization to form cholecalciferol .
Industrial Production Methods: Industrially, cholecalciferol is produced by the ultraviolet irradiation of 7-dehydrocholesterol extracted from lanolin found in sheep’s wool. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cholecalciferol undergoes several biochemical reactions to become biologically active. The primary reactions include hydroxylation in the liver and kidneys .
Common Reagents and Conditions:
Hydroxylation: In the liver, cholecalciferol is hydroxylated by the enzyme CYP2R1 or CYP27A1 to form 25-hydroxycholecalciferol (calcifediol).
Further Hydroxylation: In the kidneys, 25-hydroxycholecalciferol is further hydroxylated by the enzyme CYP27B1 to form 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D.
Major Products Formed:
- Calcifediol (25-hydroxycholecalciferol)
- Calcitriol (1,25-dihydroxycholecalciferol)
Scientific Research Applications
Cholecalciferol has a wide range of applications in scientific research, including:
- Chemistry: Used as a standard in the analysis of vitamin D content in various samples .
- Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on cell differentiation and immune function .
- Medicine: Used in the prevention and treatment of vitamin D deficiency, rickets, osteoporosis, and other bone-related disorders .
- Industry: Added to food products such as milk, yogurt, and cereals to fortify them with vitamin D .
Mechanism of Action
Cholecalciferol is a provitamin that is converted to its active form, calcitriol, through two hydroxylation steps. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. This binding regulates the expression of genes involved in calcium and phosphate absorption in the intestines, calcium mobilization from bones, and renal reabsorption of phosphate .
Comparison with Similar Compounds
- Ergocalciferol (Vitamin D2): Another form of vitamin D found in plants and fungi. It is less potent than cholecalciferol and has a different side chain structure .
- Calcifediol (25-hydroxycholecalciferol): The primary circulating form of vitamin D, used to assess vitamin D status in the body .
- Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D that exerts biological effects by binding to the VDR .
Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high potency and efficiency in raising and maintaining serum 25-hydroxyvitamin D levels compared to ergocalciferol. It is the preferred form of vitamin D for supplementation due to its superior bioavailability and stability .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D |
InChI Key |
QYSXJUFSXHHAJI-HKRPIZEASA-N |
Isomeric SMILES |
[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)CCCC(C)C)C)O)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















